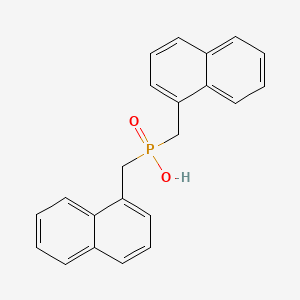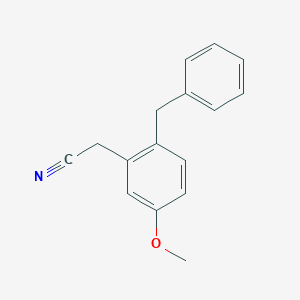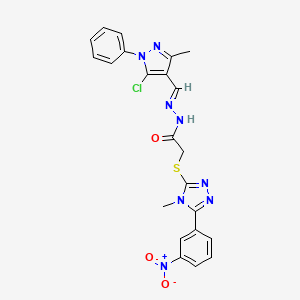
Phosphinic acid, P,P-bis(1-naphthalenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, P,P-bis(1-naphthalenylmethyl)- is an organophosphorus compound characterized by the presence of two 1-naphthalenylmethyl groups attached to the phosphorus atom. This compound is part of the broader class of phosphinic acids, which are known for their versatile chemical properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, P,P-bis(1-naphthalenylmethyl)- typically involves the reaction of 1-naphthalenylmethyl chloride with a suitable phosphorus source under controlled conditions. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphinic acid derivative . The reaction conditions often include the use of a solvent such as toluene or dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of phosphinic acid, P,P-bis(1-naphthalenylmethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, P,P-bis(1-naphthalenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic acid to phosphine derivatives.
Substitution: The naphthalenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphinic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phosphinic acid, P,P-bis(1-naphthalenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of phosphinic acid, P,P-bis(1-naphthalenylmethyl)- involves its ability to interact with various molecular targets and pathways. The compound can form complexes with metal ions, which can influence catalytic processes and biochemical reactions. Its unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Phosphoric acid: Contains three ionizable hydrogen atoms and is widely used in various applications.
Phosphonic acid: Contains two ionizable hydrogen atoms and is known for its use in agriculture and industry.
Phosphinic acid: Contains one ionizable hydrogen atom and is similar in structure to phosphinic acid, P,P-bis(1-naphthalenylmethyl)-.
Uniqueness
Phosphinic acid, P,P-bis(1-naphthalenylmethyl)- is unique due to the presence of two 1-naphthalenylmethyl groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other phosphinic acids may not be as effective .
Properties
CAS No. |
918545-43-4 |
|---|---|
Molecular Formula |
C22H19O2P |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
bis(naphthalen-1-ylmethyl)phosphinic acid |
InChI |
InChI=1S/C22H19O2P/c23-25(24,15-19-11-5-9-17-7-1-3-13-21(17)19)16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H,15-16H2,(H,23,24) |
InChI Key |
GQSNJGCXMVHVIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CP(=O)(CC3=CC=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-hydroxyphenyl)acetamide](/img/structure/B12621378.png)


![(2S)-3-[(30-Hydroxy-15,16-dimethyltriacontyl)oxy]propane-1,2-diol](/img/structure/B12621403.png)
diphenyl-lambda~5~-phosphane](/img/structure/B12621413.png)

![N-Cyclopentyl-N-[(3R,5S)-3,5-dimethylcyclohexyl]-N'-1,3-thiazol-2-ylurea](/img/structure/B12621422.png)
![6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione](/img/structure/B12621426.png)


![N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide](/img/structure/B12621443.png)
![[1-(2-Hydroxyethoxy)-4-oxocyclohexa-2,5-dien-1-yl]methyl acetate](/img/structure/B12621448.png)

![1-[2-(Benzyloxy)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B12621451.png)
